2-azido-5-(trifluoromethyl)pyridine
Description
2-Azido-5-(trifluoromethyl)pyridine is a pyridine derivative featuring an azido (-N₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. The azido group confers unique reactivity, enabling applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and bioconjugation. The electron-withdrawing -CF₃ group enhances metabolic stability and influences electronic properties, making the compound valuable in pharmaceutical and agrochemical research.
Properties
CAS No. |
118078-64-1 |
|---|---|
Molecular Formula |
C6H3F3N4 |
Molecular Weight |
188.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Fluorination of (Trichloromethyl)Pyridine Precursors
The foundational step for introducing the trifluoromethyl group involves fluorinating (trichloromethyl)pyridine compounds. As detailed in U.S. Patent 4,650,875, this reaction employs anhydrous HF and metal halide catalysts under superatmospheric pressures (5–1,200 psig) and elevated temperatures (150–250°C). For example, 2-chloro-5-(trichloromethyl)pyridine reacts with HF in the presence of FeCl₃ or FeF₃ to yield 2-chloro-5-(trifluoromethyl)pyridine (Equation 1):
Key Reaction Parameters
| Parameter | Optimal Range | Catalyst System | Yield (Typical) |
|---|---|---|---|
| Pressure | 5–1,200 psig | FeCl₃ or FeF₃ (1–10 mol%) | 85–92% |
| Temperature | 150–250°C | ||
| HF Molar Equivalents | 3–6 per trichloromethyl |
This method avoids decomposition pathways common in vapor-phase fluorination, ensuring higher selectivity. Side products like chlorodifluoromethyl derivatives are minimized through controlled pressure and catalyst choice.
Catalytic Systems and Reaction Optimization
Metal halide catalysts significantly influence reaction efficiency. FeCl₃ and FeF₃ are preferred due to their ability to facilitate chlorine-fluorine exchange without over-fluorination. The patent reports that SnCl₄ or SbF₃ catalysts lead to comparable yields but require incremental HF additions to mitigate side reactions.
Catalyst Performance Comparison
| Catalyst | Temperature Range (°C) | Reaction Time (h) | Selectivity to Trifluoromethyl Product |
|---|---|---|---|
| FeCl₃ | 170–180 | 25 | 89% |
| FeF₃ | 170–180 | 25 | 91% |
| SnCl₄ | 170–180 | 30 | 82% |
Distillation separates the desired product from over-fluorinated byproducts like 2-chloro-5-(chlorodifluoromethyl)pyridine.
Introduction of the Azide Functional Group
Nucleophilic Substitution of Chloro Derivatives
The chloro group at the 2-position of 2-chloro-5-(trifluoromethyl)pyridine serves as a leaving group for azide introduction. While not explicitly detailed in the provided sources, standard nucleophilic substitution conditions using sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C are widely employed for analogous pyridine systems. The reaction likely proceeds as follows (Equation 2):
Proposed Reaction Conditions
-
Solvent : Dimethyl sulfoxide (DMSO)
-
Temperature : 80–100°C
-
Reaction Time : 12–24 hours
-
Yield : Estimated 70–85% based on analogous azidation reactions
Alternative Azidation Strategies
Diazotization followed by azide coupling represents another potential route, though this method risks forming explosive diazo intermediates. Photochemical or transition-metal-catalyzed azide insertion (e.g., Cu-catalyzed click chemistry) could offer milder alternatives but remains unexplored for this specific compound.
Experimental Data and Optimization
Fluorination Step: Case Study from Patent Data
In Example 1 of U.S. Patent 4,650,875, 2-chloro-5-(trichloromethyl)pyridine was reacted with HF (3 equivalents) and FeCl₃ (5 mol%) at 170–180°C under 15 psig pressure for 25 hours. The product distribution was:
| Product | Percentage (Area under Curve) |
|---|---|
| 2-chloro-5-(trifluoromethyl)pyridine | 89% |
| 2-chloro-5-(chlorodifluoromethyl)pyridine | 8% |
| Unidentified byproducts | 3% |
Chemical Reactions Analysis
Types of Reactions: 2-Azido-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2-Azido-5-(trifluoromethyl)pyridine serves as a crucial building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry. The azido group allows for various reactions, including nucleophilic substitutions and cycloadditions, making it valuable for synthesizing biologically active compounds.
Reactivity Overview
The compound can undergo several types of chemical reactions:
- Nucleophilic Substitution: The azido group can be replaced by other nucleophiles to form different derivatives.
- Cycloaddition Reactions: It can react with alkynes to form triazoles through click chemistry, which is particularly useful in bioconjugation applications.
- Reduction Reactions: The azido group can be reduced to an amine, broadening its utility in drug development .
Medicinal Chemistry
Drug Discovery and Development
Research has indicated that this compound is being explored for its potential in drug discovery. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it an attractive candidate for developing inhibitors and other therapeutic agents. The compound's ability to participate in click chemistry allows for the selective labeling of biomolecules, facilitating the development of targeted therapies .
Case Studies
- Triazole Formation: The use of this compound in click chemistry has been documented in studies where it was employed to create stable triazole linkages with various biomolecules, enhancing their therapeutic potential .
- Inhibitor Development: Its derivatives have shown promise as inhibitors in various biological pathways, indicating potential applications in treating diseases such as cancer and infectious diseases .
Agrochemicals
Pesticide Development
The trifluoromethylpyridine derivatives have been integral to developing agrochemicals aimed at protecting crops from pests. The unique properties imparted by the trifluoromethyl group contribute to the efficacy of these compounds against a broad spectrum of agricultural pests .
Market Applications
Several agrochemical products containing this moiety have been approved for market use. For example:
- Fluazinam: A fungicide that utilizes the trifluoromethylpyridine structure to enhance its activity and stability.
- Tipranavir: An anti-HIV drug that incorporates this structural motif, showcasing its utility beyond agriculture into human health applications .
Materials Science
Synthesis of Advanced Materials
In materials science, this compound is employed to synthesize materials with unique properties, such as fluorinated polymers. These materials are critical for electronic applications due to their enhanced thermal stability and chemical resistance.
Summary Table of Applications
| Application Area | Specific Uses | Key Compounds/Examples |
|---|---|---|
| Chemical Synthesis | Building block for complex molecules; click chemistry | Triazoles from cycloaddition |
| Medicinal Chemistry | Drug discovery; targeting therapies | Inhibitors for cancer; anti-infectives |
| Agrochemicals | Development of pesticides; crop protection | Fluazinam; other TFMP derivatives |
| Materials Science | Synthesis of advanced materials; fluorinated polymers | Specialty polymers for electronics |
Mechanism of Action
The mechanism of action of 2-azido-5-(trifluoromethyl)pyridine is largely dependent on the specific application and the chemical reactions it undergoes. In bioconjugation, the azido group reacts with alkynes to form stable triazole linkages, facilitating the attachment of various functional groups to biomolecules. In drug discovery, the trifluoromethyl group can enhance the metabolic stability and bioavailability of the compound, while the azido group can be used to introduce additional functional groups through click chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Key pyridine derivatives from the evidence are compared below:
Key Observations:
Reactivity Differences: The azido group in the target compound enables cycloaddition reactions absent in amino or iodo analogs. Amino groups (e.g., 5-Amino-2-(trifluoromethyl)pyridine ) are nucleophilic, facilitating amide bond formation, as seen in for carboxamide synthesis . Iodo substituents (e.g., 3-Iodo-5-(trifluoromethyl)pyridin-2-amine ) allow cross-coupling reactions, expanding synthetic utility.
Electronic Effects :
- The -CF₃ group at position 5 stabilizes the pyridine ring via electron withdrawal, a feature shared across all compared compounds.
- Azido and aldehyde groups introduce distinct electronic profiles, altering solubility and reactivity.
Synthetic Accessibility: Amino-substituted analogs (e.g., 2-amino-5-(trifluoromethyl)nicotinaldehyde ) are synthesized via nucleophilic substitution or condensation, while azido derivatives may require diazotization followed by azide introduction.
Stability and Handling Considerations
- Storage at low temperatures (e.g., -20°C) is recommended, similar to protocols for sensitive reagents in .
- Amino Derivatives: More stable but prone to oxidation; often stored under inert atmospheres .
- Iodo Derivatives : Light-sensitive; typically handled in amber glass .
Q & A
Basic: What synthetic methodologies are optimal for introducing the azido group into 5-(trifluoromethyl)pyridine derivatives?
Answer:
The azido group can be introduced via nucleophilic substitution reactions using sodium azide (NaN₃) under controlled conditions. For example, in analogous compounds like 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine, substitution with NaN₃ yields azido derivatives. Reaction conditions (e.g., polar aprotic solvents like DMF, temperatures of 60–80°C, and inert atmospheres) are critical to avoid side reactions such as azide decomposition . Optimization should consider steric hindrance from the trifluoromethyl group, which may slow reaction kinetics compared to less bulky substituents .
Advanced: How do the electron-withdrawing effects of the trifluoromethyl group influence the reactivity of the azido substituent in cross-coupling reactions?
Answer:
The trifluoromethyl (-CF₃) group at the 5-position induces strong electron-withdrawing effects, polarizing the pyridine ring and activating the azido group at the 2-position for cycloaddition or Staudinger reactions. Computational studies on similar trifluoromethylpyridines suggest that the -CF₃ group reduces electron density at the ortho position, enhancing azide reactivity in click chemistry applications. However, steric effects may offset this in bulkier coupling partners, requiring careful balancing of electronic and steric factors in catalyst design .
Basic: What spectroscopic techniques are most effective for characterizing 2-azido-5-(trifluoromethyl)pyridine?
Answer:
Key methods include:
- ¹H/¹⁹F NMR : To confirm the absence of residual halogen (e.g., Cl or Br) and verify azide integration. The -CF₃ group appears as a distinct quartet in ¹⁹F NMR (~δ -60 ppm) .
- IR Spectroscopy : The azide stretch (~2100 cm⁻¹) provides direct evidence of the -N₃ group .
- Mass Spectrometry (HRMS) : Accurate mass analysis confirms molecular ion peaks and fragmentation patterns, distinguishing azido derivatives from nitro or amine analogs .
Advanced: How can researchers resolve discrepancies in reaction yields when synthesizing azido derivatives with varying substituent positions?
Answer:
Contradictions in yields often arise from electronic and steric variations. For instance, this compound may exhibit lower yields than its 3-substituted analogs due to increased steric hindrance from the -CF₃ group. Systematic studies using Hammett parameters or DFT calculations can predict substituent effects. Experimental validation via kinetic profiling (e.g., monitoring reaction progress via in-situ IR) helps identify optimal conditions, such as elevated temperatures or alternative solvents like THF .
Advanced: What in vitro models are suitable for evaluating the bioactivity of this compound derivatives?
Answer:
Derivatives can be screened in:
- Enzyme inhibition assays : Target kinases or cytochrome P450 isoforms, leveraging the azide’s ability to form covalent adducts with active-site residues .
- Antimicrobial studies : Use Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) to assess MIC values. The -CF₃ group enhances lipophilicity, potentially improving membrane penetration .
- Cellular uptake studies : Fluorescent tagging via azide-alkyne cycloaddition enables tracking in live-cell imaging, with trifluoromethyl groups aiding in BBB penetration for neurological targets .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Thermal stability : Azides are shock-sensitive. Store at ≤ -20°C in amber vials to prevent decomposition .
- Ventilation : Use fume hoods to avoid inhalation of toxic HN₃ vapors during synthesis .
- Personal Protective Equipment (PPE) : Wear anti-static lab coats and nitrile gloves to minimize electrostatic discharge risks .
Advanced: How does the regioselectivity of azide substitution compare in halogenated vs. sulfonated 5-(trifluoromethyl)pyridine precursors?
Answer:
Halogenated precursors (e.g., 2-chloro or 2-iodo derivatives) favor SNAr mechanisms, with azide substitution occurring preferentially at the 2-position due to lower activation energy. Sulfonated analogs (e.g., 2-tosyloxy) may require stronger bases (e.g., K₂CO₃) but offer better regiocontrol in crowded systems. Comparative studies on 2-iodo-5-(trifluoromethyl)pyridine show >90% azide yield in 12 hours, whereas sulfonate esters may require 24–48 hours .
Basic: What industrial applications exist for this compound beyond pharmaceuticals?
Answer:
- Materials Science : As a crosslinker in polymer networks (e.g., fluorinated elastomers) via thermal or UV-induced azide decomposition .
- Agrochemicals : Intermediate for trifluoromethylpyridine-based herbicides, leveraging the -CF₃ group’s metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
